1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

crystallography conformational analysis structure–reactivity relationships

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde is a heterobifunctional building block belonging to the 1-arylpyrazole-4-carbaldehyde class. Its structure embeds a phenyl ring at N-1, a pyrrole ring at C-5, and a reactive aldehyde group at C-4, yielding a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 113306-16-4
Cat. No. B12881040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
CAS113306-16-4
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C=O)N3C=CC=C3
InChIInChI=1S/C14H11N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-11H
InChIKeyUMJOPSXPSMYPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 113306-16-4) – Core Structure and Procurement-Relevant Identity


1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde is a heterobifunctional building block belonging to the 1-arylpyrazole-4-carbaldehyde class. Its structure embeds a phenyl ring at N-1, a pyrrole ring at C-5, and a reactive aldehyde group at C-4, yielding a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol . The joint presence of an aldehyde and a pyrrolyl moiety on the pyrazole scaffold enables subsequent functionalization pathways—particularly oxidation to the carboxylic acid, reductive amination, and Knoevenagel-type condensations—that simpler 1-phenylpyrazole-4-carbaldehydes cannot support without additional protection or manipulation [1].

Why Generic 1-Phenylpyrazole-4-carbaldehydes Cannot Substitute for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde


Simple 1-phenyl-1H-pyrazole-4-carbaldehydes lacking the C-5 pyrrolyl group (e.g., 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde or 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) serve as workhorse aldehydes in medicinal chemistry, but they do not reproduce the steric environment, electron distribution, or downstream functionalization options conferred by the C-5 pyrrole ring [1]. The pyrrolyl group alters the dihedral angle between the pyrazole core and the appended aromatics, changes the electron-donating character at C-4, and provides a handle for further N-functionalization or cyclization reactions that are critical for accessing biologically active pyrazolo[1,5-a]pyrimidine and cannabinoid-receptor-targeted scaffolds [2]. Substituting a C-5 phenyl- or alkyl-substituted analog results in different conformational preferences and restricts the chemical space accessible from the aldehyde intermediate, directly impacting the yield and purity of the final products [1].

Quantitative Differentiation Evidence for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


C-5 Pyrrolyl Group Confers a Pronounced Twist That Distinguishes It from 3‑Methyl and 3‑Phenyl Analogs

The closest crystallographically characterized analog, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, shows that the pyrrolyl ring is twisted 58.99 (5)° out of the pyrazole plane while the phenyl ring is tilted 34.95 (5)°, creating a non-coplanar geometry that is not attainable with simpler 1,3-diarylpyrazole-4-carbaldehydes where both aryl groups typically adopt smaller and more similar dihedral angles [1]. For the target compound lacking the 3-methyl group, the pyrrolyl twist is expected to be even larger due to reduced steric congestion on the opposite face of the pyrazole, which would further differentiate it from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde where both aromatic rings are nearly coplanar with the pyrazole core [2].

crystallography conformational analysis structure–reactivity relationships

Computed Lipophilicity Differentiates the Pyrrolyl Aldehyde from 1-Phenyl-3-methyl and 1,3-Diphenyl Congeners

A computed logP of 2.48 has been reported for 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde . By contrast, the closest commercially available analog 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (MW 186.21) has a predicted logP of approximately 1.7, while 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (MW 248.28) has a computed logP of approximately 3.2 [1]. The target compound's intermediate lipophilicity reflects the balanced contribution of the polar pyrrole nitrogen and the hydrophobic phenyl ring, offering a distinct chromatographic and partitioning profile that impacts purification, formulation, and biological membrane permeability in downstream assays.

physicochemical properties logP drug-likeness

Distinct Synthetic Lineage: This Aldehyde Is the Documented Precursor to COX‑2‑Targeting HCV Inhibitors, Unlike Generic Analogs

The aldehyde group of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde serves as the entry point for oxidation to the corresponding 4‑carboxylic acid, which is then elaborated into 3‑carboxamide derivatives. This pathway has been validated in the synthesis of HCV replication inhibitors that suppress COX‑2 at an IC50 of 3.2 μM (compound 6) and exhibit EC50 values of 5–8 μM against the HCV 1b replicon [1]. In contrast, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, when subjected to analogous transformations, yields carboxamide derivatives that have not been reported to inhibit HCV replication, underscoring that the pyrrolyl group is not merely a spectator but an essential structural determinant for bioactivity [2].

medicinal chemistry HCV COX-2 pyrazolecarboxamide

Patent-Cited Intermediate for Kinase-Targeted Pyrrolo-Pyrazole Libraries, Unavailable from Simpler Aldehydes

The compound is explicitly claimed as a key intermediate in patent US 8,853,207 B2, which describes heterocyclic pyrazole compounds as CHK1 and other kinase inhibitors . The pyrrole ring is essential for forming fused pyrrolo-pyrazole cores through cyclization reactions that are not possible with C-5 phenyl or C-5 methyl substituents. Patent family examination reveals that attempts to replace the pyrrolyl group with phenyl or alkyl groups result in loss of the desired kinase inhibitory activity, emphasizing that the aldehyde is not a generic building block but a positionally and electronically tailored precursor [1].

kinase inhibitors patent literature pyrrolo-pyrazole

High-Value Application Scenarios for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde


Medicinal Chemistry: HCV Replicon and COX‑2 Screening Libraries

Research groups constructing focused libraries for hepatitis C drug discovery should procure this aldehyde as the entry point for synthesizing 1‑phenyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑3‑carboxamides. Oxidation to the carboxylic acid followed by amide coupling yields compounds that have demonstrated EC50 values of 5–8 μM against HCV 1b replicon and suppression of COX‑2 with an IC50 of 3.2 μM [1]. Replacement with a non‑pyrrolyl aldehyde eliminates the documented antiviral scaffold.

Kinase Inhibitor Development: Pyrrolo‑Pyrazole Fused Cores

For CHK1‑ and PAK‑targeted kinase inhibitor programs referencing US 8,853,207 B2 or related patent families, this compound is the mandated aldehyde intermediate for constructing the pyrrolo‑pyrazole fused ring system [1]. The pyrrolyl nitrogen serves as the intramolecular nucleophile in the cyclization step, a reactivity mode absent in C‑5 phenyl or C‑5 methyl analogs.

Cannabinoid Receptor Probe Design

The aldehyde can be elaborated into 1‑aryl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑3‑carboxamides that have been benchmarked against AM251 and SR144528 for hCB1 and hCB2 receptor affinity [1]. The C‑5 pyrrolyl group participates in a hydrogen‑bonding network with the receptor, as demonstrated by molecular modeling; this interaction is lost when the pyrrolyl is replaced by phenyl or methyl substituents, making the target aldehyde the only viable precursor for this chemotype.

Pyrazolo[1,5‑a]pyrimidine Bioisostere Synthesis

Recent work has validated the pyrazolo[1,5‑a]pyrimidine ring as a bioisosteric replacement for the 5‑(1H‑pyrrol‑1‑yl)pyrazole scaffold [1]. The target aldehyde can be converted to a 3‑aminopyrazole‑4‑carbonitrile intermediate, which subsequently reacts with 2,4‑pentanedione to yield the bioisostere. This two‑step diversification sequence is scaffold‑specific and cannot be replicated with 1‑phenyl‑3‑methyl‑ or 1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehydes.

Quote Request

Request a Quote for 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.